molecular formula C9H9Cl2NS B13499410 1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride

1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride

Katalognummer: B13499410
Molekulargewicht: 234.14 g/mol
InChI-Schlüssel: VHOQNRDMFKZVAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H9Cl2NS. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzothiophene ring substituted with a chlorine atom and a methanamine group.

Vorbereitungsmethoden

The synthesis of 1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chlorobenzothiophene.

    Substitution Reaction: The 6-chlorobenzothiophene undergoes a substitution reaction with methanamine to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

  • 1-(5-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride
  • 1-(3-Chloro-1-benzothiophen-2-yl)methanamine hydrochloride

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications

Eigenschaften

Molekularformel

C9H9Cl2NS

Molekulargewicht

234.14 g/mol

IUPAC-Name

(6-chloro-1-benzothiophen-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H8ClNS.ClH/c10-7-1-2-8-6(4-11)5-12-9(8)3-7;/h1-3,5H,4,11H2;1H

InChI-Schlüssel

VHOQNRDMFKZVAB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)SC=C2CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.